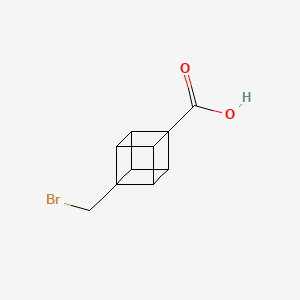

4-(Bromomethyl)cubane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Bromomethyl)cubane-1-carboxylic acid” is a chemical compound with the molecular formula C10H9BrO2 . It is a tertiary carboxylic acid .

Synthesis Analysis

The synthesis of cubane derivatives has been extensively investigated . The only practical large-scale synthesis of cubane leads to 1,4-cubanedicarboxylic acid . The synthesis of alkoxy cubanes has been reported from iodides, which are again accessed from cubane carboxylic acids . A robust multigram-scale synthesis of 1,3-disubstituted cubanes has been reported . This approach exploits a readily available enone intermediate previously used for the synthesis of 1,4-disubstituted cubanes .Molecular Structure Analysis

The molecular weight of “4-(Bromomethyl)cubane-1-carboxylic acid” is 241.08 g/mol . The structure of cubane derivatives is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .Chemical Reactions Analysis

The first electrochemical functionalization of cubane by oxidative decarboxylative ether formation (Hofer–Moest reaction) was demonstrated . The mild conditions are compatible with the presence of other oxidizable functional groups .科学的研究の応用

Electrochemistry

The compound has been used in the field of electrochemistry. Specifically, it has been involved in the direct conversion of cubane carboxylic acids to alkoxy cubanes using the Hofer–Moest reaction under flow conditions . The mild conditions of this reaction are compatible with the presence of other oxidisable functional groups, allowing for straightforward upscaling .

Pharmaceutical Chemistry

Cubane, a highly strained system, is of great interest as a scaffold and rigid linker in pharmaceutical chemistry . Substituting a phenyl ring by a cubyl unit can lead to improved physical and biological properties . The compound “4-(Bromomethyl)cubane-1-carboxylic acid” could potentially be used in the synthesis of such pharmaceuticals.

Materials Chemistry

1,4-disubstituted cubanes have applications as non-aromatic rigid spacers in organic materials and polymers . The compound “4-(Bromomethyl)cubane-1-carboxylic acid” could be used as a precursor in the synthesis of such materials.

Scaffold Editing

The compound has been used in the scaffold editing of cubanes into homocubanes, homocuneanes via cuneanes . A novel catalyst was found that efficiently isomerizes acyloxymethylcubanes into 1-acyloxyhomocubanes . This approach, which involves the direct synthesis of homocubanol esters, is promising as a novel method for the synthesis of phenoxy bioisosteres .

Synthesis of Bishomocubanes

During the research for scaffold editing of cubanes, it was observed that the sequential isomerization of 1,4-bis(acyloxymethyl)cubanes gave the corresponding bishomocubanes stereoisomeric mixtures . The compound “4-(Bromomethyl)cubane-1-carboxylic acid” could potentially be used in such reactions.

Synthesis of Homocuneanol Esters

The same catalyst used in the scaffold editing of cubanes was also applied to the isomerization of acyloxymethylcuneanes, producing homocuneanol esters . The compound “4-(Bromomethyl)cubane-1-carboxylic acid” could potentially be used in such reactions.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(bromomethyl)cubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUROMPFECPQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)cubane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)

![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2487800.png)

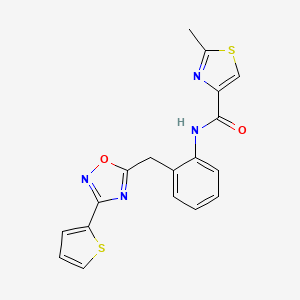

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)

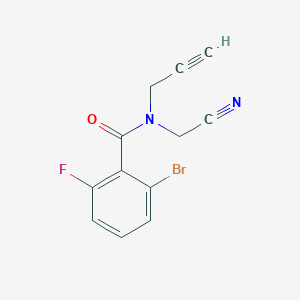

![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)